molecular formula C16H9Br B044933 4-Bromopyrene CAS No. 1732-26-9

4-Bromopyrene

Cat. No. B044933
CAS RN: 1732-26-9
M. Wt: 281.15 g/mol
InChI Key: QMHTZTOPYZKQLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromopyrene and its derivatives involves various chemical strategies, demonstrating the compound's versatility as a synthetic building block. For instance, the self-condensation of 4-bromopyridine under specific conditions yields a conjugated polymer with complex structure, showcasing the reactivity of 4-bromopyridine in forming polymeric materials (Feast & Tsibouklis, 1994). Another approach involves the regioselective bromination of pyrene to produce mono-, di-, tri-, and tetra-bromopyrenes, highlighting the controlled introduction of bromine atoms into the pyrene moiety (Feng et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Bromopyrene derivatives reveals a planar, fused aromatic framework, characteristic of pyrene-based compounds. This planarity plays a crucial role in the material's electronic properties and intermolecular interactions. For example, 1-Bromopyrene is noted for its nearly planar structure, facilitating π-π interactions and contributing to its solid-state packing motif (Taylor, Raithby, & Teat, 2006).

Chemical Reactions and Properties

4-Bromopyrene participates in various chemical reactions, highlighting its chemical versatility. Its reactions include cycloadditions, cross-couplings, and functionalizations that extend its application range. For instance, the copper-catalyzed cycloaddition of 4-bromosydnones with alkynes offers a regioselective method to synthesize bromopyrazoles, showcasing 4-Bromopyrene derivatives' reactivity in heterocyclic chemistry (Decuypère et al., 2015).

Physical Properties Analysis

The physical properties of 4-Bromopyrene derivatives, such as their thermal behavior, solubility, and crystallinity, are critical for their application in materials science. The planar structure of 4-Bromopyrene contributes to its solid-state arrangement and interaction with light, affecting its photophysical properties. For example, the synthesis and characterization of bromopyrene derivatives focus on their mesomorphic and photophysical properties, illustrating how molecular structure influences material properties (Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Bromopyrene, such as its reactivity towards nucleophiles and electrophiles, underpin its utility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing complex organic molecules and polymers with specific functions. The bromination mechanism and subsequent reactions highlight the compound's versatility in organic synthesis and material science (Feng et al., 2015).

Scientific Research Applications

  • Synthesis of Electron-Rich Terpyridines : 4-Bromopyrene is used in the efficient preparation of electron-rich terpyridines, which serve as excellent ligands for many applications (Kleoff et al., 2019).

  • Polymerization Processes : It serves as an initiating system in the living atom transfer radical polymerization of 4-acetoxystyrene, resulting in poly(4-acetoxystyrene) with well-defined molecular weight and narrow molecular weight distribution (Gao et al., 1997).

  • Synthesis of Hydrocarbons : 4-Bromopyrene is utilized in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

  • Protein Crystallography : Analogues of 4-Bromopyrene, like 4-Bromopyrazole and 4-Iodopyrazole, are used for phase determination in protein crystallography (Bauman et al., 2016).

  • Adsorption Studies : The adsorption of 4-bromostyrene-containing random copolymers increases with various factors, indicating potential applications in material science (Jhon et al., 2009).

  • Radiosensitizing Agents : 4-Bromopyridone analogues of BrdU can generate cross-links in duplex DNA selectively under anoxic conditions, potentially serving as radiosensitizers (Rudra et al., 2015).

  • Optoelectronic Materials : Oligo(1-bromopyrene) films, synthesized through electrosynthesis, have applications in optoelectronic materials, DNA fluorescence probes, and electrochemical sensors (Wang et al., 2012).

  • Synthesis of Various Compounds : Acetyl-1-bromopyrenes are used in synthesizing compounds like 6-acetyl- and 8-acetyl-1-bromopyrenes, showing its versatility in organic synthesis (Minabe et al., 1989).

  • Electrophilic Substitution Reactions : 4-Bromopyrene is used in electrophilic substitution reactions to produce various regioisomers of monosubstituted pyrenes (Minabe et al., 1994).

  • Synthesis of Pyridine-based Libraries : A 2-Chloro-5-bromopyridine scaffold is used for efficient and selective reactions, opening new access to pyridine-based libraries of synthons and chromophores (Pierrat et al., 2005).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 4-Bromopyrene .

Future Directions

The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

properties

IUPAC Name

4-bromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHTZTOPYZKQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169544
Record name Pyrene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyrene

CAS RN

1732-26-9
Record name 4-Bromopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrene, 4-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Streitwieser Jr, RG Lawler… - The Journal of Organic …, 1965 - ACS Publications
… Chloranil has no effect, but o-chloranil at 70 effects dehydrogenation to give 4-bromopyrene. … sample of 4-bromopyrene was stirred with 1 mmole of ra-butyllithium in ether for 15 min. at …
Number of citations: 27 pubs.acs.org
W Han, Y Lu, H Zhao, M Dutt, ER Biehl - Synthesis, 1996 - thieme-connect.com
… Additionally, the reaction of 8 with 9-bromophenanthrene (14) and 4-bromopyrene (16) gave the respective rearranged compounds 15 (entry 14) and 17 (entry 15) in 53% and 55% …
Number of citations: 6 www.thieme-connect.com
M Minabe, S Takeshige, Y Soeda, T Kimura… - Bulletin of the …, 1994 - journal.csj.jp
… On the other hand, the acylation of 4-bromopyrene (29) yielded 1-acetyl-4-bromo- (30) (7%), 3-acetyl-5-bromo- (31) (38%), and 1acetyl-5-bromopyrene (32) (53%). Bromination of 26 …
Number of citations: 30 www.journal.csj.jp
W Han, J Tran, H Zhang, S Jeffrey, D Swartling… - …, 1995 - thieme-connect.com
… 4-Bromopyrene reacts with arylacetonitriles under LDA-mediated aryne-forming conditions to yield rearranged 5-arylmethyl-4-pyrenecarbonitriles through 4-pyryne; no simple addition …
Number of citations: 6 www.thieme-connect.com
GP Blümer, M Zander - Monatshefte für Chemie/Chemical Monthly, 1979 - Springer
… This is demonstrated by the synthesis of 4ehloropyrene (5) and 4-bromopyrene (6). …
Number of citations: 7 link.springer.com
RG Harvey, M Konieczny, J Pataki - The Journal of Organic …, 1983 - ACS Publications
… itself synthesized from 4-bromopyrene by transmetalation withn-butyllithium to generate 4-… To a solution of 4-bromopyrene (2.81 g, 10 mmol) in 200 mL of ether-THF (1:1) at -50 C was …
Number of citations: 20 pubs.acs.org
JM Casas-Solvas, JD Howgego… - Organic & biomolecular …, 2014 - pubs.rsc.org
… For example, 4-bromopyrene 75 can be treated with n-BuLi followed by CH 3 I or ethylene oxide to yield the corresponding 4-alkylpyrenes 78 and 79. Similarly, 4-acetylpyrene 76 has …
Number of citations: 125 pubs.rsc.org
T Nielsen, K Siigur, C Helweg… - … science & technology, 1997 - ACS Publications
… in 9-bromoanthracene and 1-, 2-, and 4-bromopyrene was the same (0.53 ± 0.02). The … the increase for 9-bromoanthracene and 1-, 2-, and 4-bromopyrene. However, as log K oc for 1,6-…
Number of citations: 96 pubs.acs.org
Y Sahali, PL Skipper… - The Journal of Organic …, 1990 - ACS Publications
… To a solution of 4-bromopyrene (3) (3 g, 10.7 mmol) in dry ether (150 mL) containing lithium (190 mg, 27 mmol) was added a solution of n-BuLi (2.5 , 2.0 mL) to initiate the reaction. The …
Number of citations: 9 pubs.acs.org
M Konieczny, RG Harvey - The Journal of Organic Chemistry, 1979 - ACS Publications
… On treatment with DDQ in refluxing benzene for 3 h, 7 underwent dehydrogenation to 4-bromopyrene (8a), mp 147-149 C(lit.12 mp 148.2-150.2 C), in 80% yield. This result contrasts …
Number of citations: 42 pubs.acs.org

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